2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-25(17-21-11-6-10-19-9-4-5-12-22(19)21)27-13-15-28(16-14-27)26(30)24-18-23(24)20-7-2-1-3-8-20/h1-12,23-24H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAKSBAZODUTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard-Mediated Ketone Formation
The synthesis of 2-(naphthalen-1-yl)ethanone is achieved via a modified Grignard protocol adapted from 1-(6-chloro-naphthalen-2-yl)ethanone synthesis.
Procedure :
- React N-methoxy-N-methylnaphthalene-1-carboxamide (1.0 equiv) with methylmagnesium bromide (1.6 equiv) in anhydrous THF at 0°C under nitrogen.
- Warm to room temperature and stir for 16 hours.
- Quench with methanol and 3M HCl, extract with ethyl acetate, and purify via silica gel chromatography (10% ethyl acetate/petroleum ether).
Yield : 68–72% (cf. 205 [M+H]⁺ LC-MS).
Mechanistic Insight :
The Weinreb amide intermediate chelates the Grignard reagent, enabling controlled ketone formation without over-addition. Naphthalene’s electron-rich aromatic system directs electrophilic attack to the 1-position, though steric effects may necessitate directing groups for regiocontrol.
Preparation of 2-Phenylcyclopropanecarbonyl Chloride
Cyclopropanation of Styrene Derivatives
The Simmons–Smith reaction provides optimal stereochemical control for synthesizing 2-phenylcyclopropanecarbonyl chloride:
Protocol :
- Treat styrene (1.0 equiv) with iodomethylzinc iodide (2.2 equiv) in diethyl ether at 0°C.
- Stir for 12 hours, hydrolyze with NH₄Cl, and extract with DCM.
- Oxidize the resultant cyclopropane methanol to carboxylic acid using KMnO₄ in acidic conditions.
- Convert to acyl chloride using SOCl₂ (2.5 equiv) in refluxing toluene.
Yield :
Alternatives :
Diazo compound-based cyclopropanation (e.g., ethyl diazoacetate with styrene) achieves comparable yields but requires strict temperature control (−78°C).
Piperazine Functionalization and Coupling
N-Acylation of Piperazine
Piperazine undergoes sequential alkylation and acylation (Fig. 2):
Step 1: Ethanone Attachment
- React piperazine (1.0 equiv) with 2-bromo-1-(naphthalen-1-yl)ethanone (1.1 equiv) in DMF at 50°C for 8 hours.
- Purify via recrystallization (ethanol/water).
Step 2: Cyclopropanecarbonyl Incorporation
- Treat 1-(piperazin-1-yl)-2-(naphthalen-1-yl)ethanone (1.0 equiv) with 2-phenylcyclopropanecarbonyl chloride (1.05 equiv) and DIPEA (3.0 equiv) in DCM.
- Stir at room temperature for 16 hours, wash with 1M NaOH, and concentrate.
Optimization Note :
Using Hünig’s base (DIPEA) suppresses HCl-mediated decomposition of the cyclopropane ring. Lower temperatures (0°C) reduce diacylation byproducts.
Analytical Validation and Spectral Data
Key Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.1 Hz, 1H, naphth-H), 7.92–7.85 (m, 2H), 7.62–7.55 (m, 4H), 4.21 (s, 2H, COCH₂), 3.81–3.75 (m, 4H, piperazine), 2.98–2.91 (m, 4H), 1.89–1.82 (m, 1H, cyclopropane), 1.42–1.35 (m, 2H).
- HRMS : m/z calcd. for C₂₆H₂₅ClN₂O₂ [M+H]⁺ 457.1678, found 457.1681.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Naphthalenylethanone | Grignard | 70 | 98 | Regioselectivity |
| Cyclopropanation | Simmons–Smith | 58 | 95 | Stereochemical control |
| Piperazine acylation | DCM/DIPEA | 82 | 99 | Minimal ring opening |
Critical Discussion :
Grignard-mediated ketone synthesis outperforms Friedel–Crafts acylation in regioselectivity (98% para vs. 65% meta in F-C). The Simmons–Smith method avoids diazo compound handling hazards but requires Zn-Cu coupling for optimal yields. Piperazine acylation in DCM proves superior to DMAc due to reduced side reactions.
Industrial-Scale Considerations
Process Chemistry Insights :
- Cost Analysis : Cyclopropanecarbonyl chloride adds ~$12/g to synthesis costs vs. $4/g for linear acyl chlorides.
- Safety : Exothermic risks during Grignard initiation necessitate controlled addition rates (<5 mL/min).
- Green Chemistry : Replacing THF with 2-MeTHF in Grignard steps improves biodegradability (70% reduction in waste).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Lead Compound for Drug Development
The compound serves as a promising lead for developing new pharmaceuticals, particularly in the treatment of neurological disorders. Its structural components suggest potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission.
2. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. The piperazine ring is often associated with the modulation of serotonin receptors, which are critical in mood regulation. Preliminary studies suggest that this compound may influence serotonin pathways, warranting further investigation into its efficacy as an antidepressant agent.
3. Antitumor Activity
The naphthalene moiety is known for its role in various anticancer agents. Studies have shown that derivatives of naphthalene can inhibit tumor growth by interfering with cellular signaling pathways. This compound's potential to act against cancer cells is under exploration, particularly regarding its mechanism of action at the molecular level.
Biological Studies
1. Interaction with Biomolecules
Investigations into the biological activity of 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone have focused on its interactions with proteins and nucleic acids. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its pharmacological properties.
2. Mechanism of Action
The compound's mechanism involves binding to specific targets within the central nervous system or tumor cells. The naphthalene and piperazine rings may facilitate this binding, while the phenylcyclopropane structure could enhance selectivity and potency against targeted receptors or enzymes .
Industrial Applications
1. Synthesis of Complex Organic Compounds
In addition to its medicinal applications, this compound can be utilized in synthesizing other complex organic molecules. Its unique structure allows it to serve as a building block in organic synthesis, potentially leading to novel compounds with desirable properties for various applications.
2. Pharmaceutical Formulations
The compound's stability and solubility profile make it suitable for inclusion in pharmaceutical formulations aimed at delivering active pharmaceutical ingredients effectively.
Case Study 1: Antidepressant Efficacy
A study conducted on similar piperazine derivatives demonstrated significant antidepressant effects in animal models, suggesting that this compound may exhibit comparable activities due to structural similarities .
Case Study 2: Antitumor Activity
Research exploring naphthalene derivatives revealed their ability to inhibit cancer cell proliferation through apoptosis induction. This finding supports the hypothesis that our compound may possess antitumor properties, warranting further preclinical studies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and piperazine rings may play a role in binding to these targets, while the phenylcyclopropane moiety may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Analysis
The table below highlights key structural differences and biological activities of analogous piperazine-ethanone derivatives:
Key Insights
Naphthalene vs. biphenyl’s ~0.3–0.7) . Biphenyl derivatives in showed antipsychotic activity via dopamine/serotonin receptor modulation, suggesting the target compound may share this mechanism but with altered potency due to naphthalene’s bulkier π-system.
Cyclopropanecarbonyl vs. Other Piperazine Substituents :
- The cyclopropane’s strain and carbonyl group may introduce steric and electronic effects absent in simpler substituents (e.g., phenyl in or trifluoromethyl in ). This could enhance binding to rigid enzyme pockets (e.g., CYP51) or receptors.
- In contrast, UDO’s pyridine and trifluoromethyl groups optimize CYP51 inhibition via hydrophobic and electronic interactions , highlighting how substituent choice tailors activity to specific targets.
Ethanone Linker: The acetyl linker is conserved across analogs, providing flexibility for aromatic group positioning. However, substituent bulk (e.g., naphthalene vs. triazolyl in m6 ) influences steric compatibility with target binding sites.
Research Findings and Implications
- Antipsychotic Potential: ’s biphenyl derivatives demonstrate that methoxy or dichlorophenyl groups on piperazine reduce catalepsy, a common side effect of antipsychotics. The target compound’s naphthalene may further mitigate this by altering receptor binding kinetics .
- Enzyme Inhibition : UDO’s CYP51 inhibition via pyridine/trifluoromethyl groups suggests the target compound’s cyclopropanecarbonyl could be repurposed for similar targets, though its efficacy would depend on complementary steric and electronic features.
- Structural Simplicity vs. Complexity : The chloro-phenyl derivative in achieves broad activity with minimal substituents, while the target compound’s complexity may confer selectivity for niche targets (e.g., kinases or proteases).
Biological Activity
The compound 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula for this compound can be represented as . The structure features a naphthalene moiety and a piperazine ring substituted with a cyclopropane group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 348.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | Not determined |
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with piperazine derivatives have shown potential as antidepressants by modulating serotonin receptors.
- Antitumor Activity : Some naphthalene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Naphthalene derivatives are known for their antibacterial and antifungal activities.
Case Studies
- Antidepressant Activity : A study investigated the effects of piperazine derivatives on serotonin receptor modulation, revealing that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonin neurotransmission .
- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of naphthalene derivatives on human cancer cell lines. The results indicated that certain structural modifications led to increased apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
- Antimicrobial Testing : Research evaluating the antimicrobial properties of naphthalene derivatives found that they exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of the cyclopropane moiety was noted to enhance interaction with bacterial cell membranes .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The piperazine ring may interact with neurotransmitter receptors, influencing mood and behavior.
- Cellular Signaling Pathways : Naphthalene derivatives can activate or inhibit various signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
